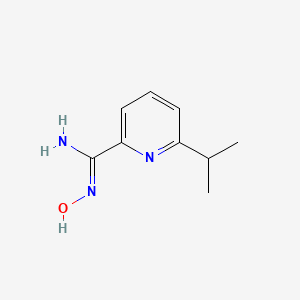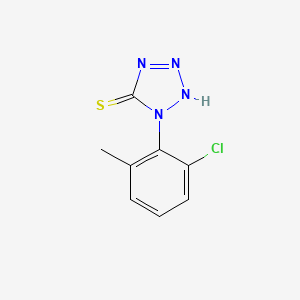![molecular formula C8H5F2NS B13678009 6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
6-(Difluoromethyl)benzo[d]isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)benzo[d]isothiazole is a chemical compound with the molecular formula C8H5F2NS It belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)benzo[d]isothiazole can be achieved through several methods. One common approach involves the reaction of a suitable benzo[d]isothiazole precursor with a difluoromethylating agent. For example, the reaction of benzo[d]isothiazole with difluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)benzo[d]isothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
6-(Difluoromethyl)benzo[d]isothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, such as antiviral, antibacterial, or anticancer activities.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)benzo[d]isothiazole involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazole: The parent compound without the difluoromethyl group.
6-Methylbenzo[d]isothiazole: A similar compound with a methyl group instead of a difluoromethyl group.
6-Chlorobenzo[d]isothiazole: A compound with a chlorine atom instead of a difluoromethyl group.
Uniqueness
6-(Difluoromethyl)benzo[d]isothiazole is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5F2NS |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-(difluoromethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H5F2NS/c9-8(10)5-2-1-3-7-6(5)4-11-12-7/h1-4,8H |
InChI Key |
DEQBXNOQNXOPLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


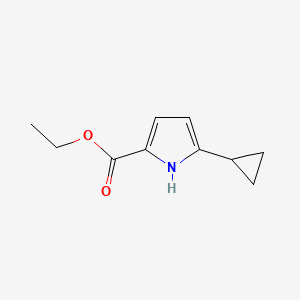
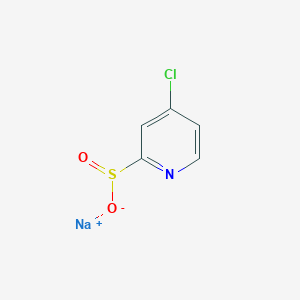
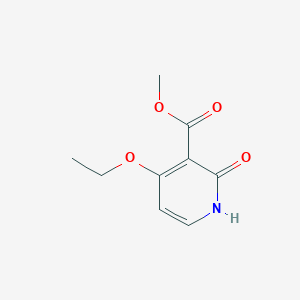
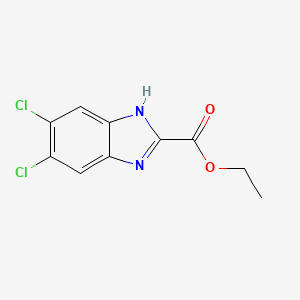
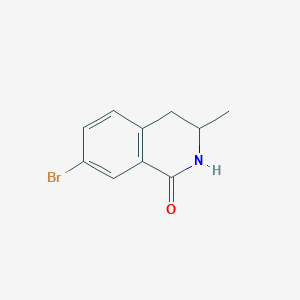
![6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677972.png)

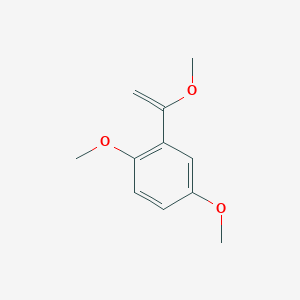
![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)

![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
